molecular formula C18H14FNO4 B2406991 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide CAS No. 1428359-67-4

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide

Cat. No. B2406991
CAS RN: 1428359-67-4
M. Wt: 327.311
InChI Key: JGLVINOHIAAMGL-UHFFFAOYSA-N
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Description

“N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide” is a complex organic compound. It contains a benzodioxole subunit, which is a common motif in many natural products and synthetic organic chemistry .


Synthesis Analysis

The synthesis of compounds with a similar benzodioxole subunit has been reported . The process involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as a solvent .


Molecular Structure Analysis

The molecular structure of compounds with a benzodioxole subunit has been studied using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .


Chemical Reactions Analysis

The chemical reactions involving compounds with a benzodioxole subunit have been studied. These compounds have been characterized by elemental analysis and various spectroscopic techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a benzodioxole subunit have been analyzed. For instance, one such compound was found to be a semisolid with a yield of 64% . Its IR (KBr) ν max /cm −1 was 3434.1, 2892.1, 2775.0, 1250.4 .

Scientific Research Applications

Medical Imaging Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide analogs have been synthesized and evaluated for their efficacy in medical imaging, particularly in positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. These fluorine-containing benzamide analogs exhibit moderate to high affinity for sigma-2 receptors, which are implicated in the proliferation rate of tumors, making them potential candidates for tumor imaging. For example, compounds radiolabeled with fluorine-18 demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, indicating their suitability for imaging applications (Tu et al., 2007).

Antimicrobial Properties

Research into benzamides, including those with fluorine atoms, has explored their potential as antimicrobial agents. For instance, novel 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamides have shown considerable antimicrobial activity against a range of bacteria and fungi, including Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of a fluorine atom at specific positions significantly enhances the antimicrobial efficacy of these compounds, highlighting their potential in treating infections (Desai et al., 2013).

Novel Therapeutic Strategies

Benzamide derivatives, including those with specific fluorine substitutions, have been synthesized and evaluated for their potential in various therapeutic applications. Some derivatives have been studied for their role in inhibiting histone deacetylases (HDACs), enzymes involved in the epigenetic regulation of gene expression. Such inhibitors can induce cell cycle arrest and apoptosis in cancer cells, offering a pathway for the development of new anticancer therapies. For instance, certain N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have shown promising inhibitory activity against HDACs, indicating their potential utility in cancer treatment (Jiao et al., 2009).

Future Directions

The wide spectrum of potential applications of compounds with a benzodioxole subunit has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future research may focus on exploring their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4/c19-14-5-3-4-13(10-14)18(21)20-8-1-2-9-22-15-6-7-16-17(11-15)24-12-23-16/h3-7,10-11H,8-9,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLVINOHIAAMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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